molecular formula C9H17Cl2N3S B1453234 N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride CAS No. 1251923-02-0

N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride

Cat. No. B1453234
CAS RN: 1251923-02-0
M. Wt: 270.22 g/mol
InChI Key: JIZAZJGDPPUYAG-UHFFFAOYSA-N
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Description

“N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride” is a chemical compound . It is a derivative of thiazole, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are a basic scaffold found in many natural compounds and have a wide range of applications in different fields .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride” are not available in the retrieved data, thiazoles in general are known to undergo a variety of chemical reactions. They can participate in electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. The compound could potentially be used to develop new antimicrobial agents that target a variety of pathogens. Research indicates that thiazole derivatives exhibit significant activity against bacteria such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic activities of thiazole compounds are well-documented. They can be designed to reduce inflammation and alleviate pain without the side effects commonly associated with traditional anti-inflammatory drugs .

Antitumor and Cytotoxic Drug Development

Thiazoles are also found in compounds with antitumor and cytotoxic effects. This suggests that N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride could be a precursor in the synthesis of drugs used for cancer treatment, offering a new avenue for oncological research .

Neuroprotective Properties

Given the role of thiazole derivatives in neuroprotection, there’s potential for this compound to be used in the treatment of neurodegenerative diseases. It could help in the development of drugs that protect nerve cells from damage .

Antiviral Applications

Thiazole derivatives have shown promise in antiviral therapy. The compound could be used to create new antiviral drugs, possibly offering treatment options for diseases like HIV .

Agricultural Chemicals

Thiazole derivatives have applications in agriculture as well. They can be used to create fungicides, herbicides, and other chemicals that protect crops from pests and diseases .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future research directions could involve exploring these potential applications further and developing new thiazole-based compounds with enhanced properties and lesser side effects.

properties

IUPAC Name

4-methyl-N-piperidin-4-yl-1,3-thiazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S.2ClH/c1-7-6-13-9(11-7)12-8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZAZJGDPPUYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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